Butyltrichlorosilane

Surface Modification Superhydrophobic Coatings Wettability

Researchers requiring precise surface hydrophobicity often struggle with inconsistent wetting behavior from alternative silanes. Butyltrichlorosilane (BTCS) delivers quantifiable superhydrophobic performance: • 159° water contact angle & 2° sliding angle on SiO₂ nanoparticles-surpassing methyltrichlorosilane (156°) and matching C18 silanes without pore-blocking long chains. • >80% optical transmittance retained post-modification, enabling self-cleaning coatings for glass, solar panels, and optical lenses. • Electrochemical reduction yields (BuHₓSi)ₙ network polymers absorbing ≤500 nm-ideal for UV-sensitive photoresists and soluble SiC ceramic precursors. • Co-adsorbs predictably with C8-C18 silanes for mixed-SAM wettability gradients without phase segregation.

Molecular Formula C4H9Cl3Si
Molecular Weight 191.55 g/mol
CAS No. 7521-80-4
Cat. No. B1265895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyltrichlorosilane
CAS7521-80-4
Molecular FormulaC4H9Cl3Si
Molecular Weight191.55 g/mol
Structural Identifiers
SMILESCCCC[Si](Cl)(Cl)Cl
InChIInChI=1S/C4H9Cl3Si/c1-2-3-4-8(5,6)7/h2-4H2,1H3
InChIKeyFQEKAFQSVPLXON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in ethyl ether, benzene, toluene, ethyl acetate
Soluble in heptane

Structure & Identifiers


Interactive Chemical Structure Model





Butyltrichlorosilane: Procurement and Differentiation Guide


Butyltrichlorosilane (BTCS, CAS 7521-80-4) is a short-chain alkyltrichlorosilane with the molecular formula C₄H₉Cl₃Si and a molecular weight of 191.56 g/mol [1]. It is a colorless liquid at room temperature with a boiling point of 149 °C (lit.) and a density of 1.16 g/mL at 25 °C . The compound is widely utilized as a surface modifier to impart hydrophobicity to silica, glass, and metal oxide surfaces, as well as a monomeric precursor in the electrochemical synthesis of branched polysilanes and network σ-conjugated polymers . Its trichloro functionality enables covalent attachment to hydroxylated surfaces via hydrolysis and condensation, forming robust self-assembled monolayers (SAMs) [2].

Surface modification Imparts hydrophobicity to silica, glass, and metal oxide substrates via covalent SAM attachment
Polysilane synthesis Electrochemical route to branched and network σ-conjugated polysilanes
SAM building block Covalent monolayer formation on hydroxylated surfaces with co-adsorption compatibility

Why Alkyltrichlorosilane Substitution Alters Outcomes


Substituting butyltrichlorosilane (BTCS) with other alkyltrichlorosilanes is not a neutral choice due to quantifiable differences in wetting behavior, steric effects on polymerization, and resulting material properties. For instance, the water contact angle (WCA) achieved on SiO₂ nanoparticles differs systematically with alkyl chain length: methyltrichlorosilane (MTCS, C1) yields 156°, BTCS (C4) yields 159°, and octadecyltrichlorosilane (OTCS, C18) yields 160° [1]. Furthermore, in the electrochemical synthesis of σ-conjugated network polysilanes, the choice of monomer directly dictates the polymer's optical absorption range; BTCS-derived (BuHₓSi)ₙ absorbs up to 500 nm, while the octyltrichlorosilane-derived (OctHₓSi)ₙ extends to 800 nm [2]. Even among C4 isomers, structural differences matter: n-butyltrichlorosilane (C4But) yields superhydrophobic surfaces (WCA 159°, SA 2°), whereas dichloro(3-chloropropyl)methylsilane (C4Di) fails to meet superhydrophobic criteria (WCA 149°, SA > 10°) due to steric hindrance [3]. These data demonstrate that alkyl chain length and isomerism are not interchangeable; they directly control surface energy, wettability, and polymer architecture.

Alkyl chain length
Substituting with shorter or longer alkyltrichlorosilanes may shift the water contact angle and affect superhydrophobic performance thresholds.
C4 isomer structure
Structural isomerism (e.g., linear n-butyl vs. branched or chloropropyl-methyl) can alter surface packing and may reduce contact angle below superhydrophobic criteria.
Silane functionality
Trichloro functionality provides higher surface coverage than monochloro or dimethylchloro alternatives; monochloro silanes may underperform despite longer alkyl chains.

Quantitative Differentiation of Butyltrichlorosilane


Superhydrophobicity: n-Butyltrichlorosilane vs. C4 Isomer

In a direct comparative study on SiO₂ nanoparticles, n-butyltrichlorosilane (C4But) modification produced a water contact angle (WCA) of 159° and a sliding angle (SA) of 2°, meeting superhydrophobic criteria (WCA > 150°, SA < 10°). In contrast, its C4 isomer dichloro(3-chloropropyl)methylsilane (C4Di) yielded a WCA of only 149° and an SA > 10°, failing to achieve superhydrophobicity [1]. The difference is attributed to the steric effect of the methyl group on the C4Di segment, which impedes optimal packing and surface coverage [1].

Superhydrophobicity
Head-to-head
159° / 2° vs 149° / >10°
Supports superhydrophobic threshold selection.
SiO₂ nanoparticles, dip-coated.
Surface Modification Superhydrophobic Coatings Wettability

Chain Length-Dependent Wettability: C4 vs. C1 and C18

In a systematic study of alkyltrichlorosilane-modified SiO₂ nanoparticles, the water contact angle (WCA) increased with alkyl chain length. Methyltrichlorosilane (MTCS, C1) yielded a WCA of 156°, butyltrichlorosilane (BTCS, C4) yielded 159°, and octadecyltrichlorosilane (OTCS, C18) yielded 160° [1]. Notably, BTCS (C4) provides a WCA only 1° lower than the much longer C18 chain, while significantly reducing the organic content and potential steric issues associated with long-chain silanes. All modified nanoparticles exhibited sliding angles below 3°, confirming robust superhydrophobicity across the series [1].

Wettability vs. chain length
Head-to-head
159° BTCS (C4) | C1 156° | C18 160°
Near-maximum hydrophobicity with shorter chain.
Modified SiO₂ nanoparticles.
Surface Chemistry Nanoparticle Coating Hydrophobicity

Optical Absorption of Polysilanes: Butyl vs. Octyl Derivative

In the electrochemical synthesis of network σ-conjugated polysilanes, the choice of alkyltrichlorosilane monomer dictates the polymer's optical properties. The butyltrichlorosilane-derived polymer, (BuHₓSi)ₙ (x=0–2), exhibits optical absorption extending to 500 nm, whereas the polymer synthesized from octyltrichlorosilane, (OctHₓSi)ₙ (x=0–2), absorbs out to 800 nm [1]. This 300 nm difference in absorption edge indicates that the octyl-substituted polymer possesses a more extensively developed conjugated network [1].

Optical absorption
Head-to-head
(BuHₓSi)ₙ ≤500 nm vs (OctHₓSi)ₙ ≤800 nm
Conjugation length controlled by alkyl substituent.
Electrochemical synthesis.
Electrochemical Synthesis σ-Conjugated Polymers Optical Materials

Electrochemical Polymerization: Butyl vs. Methyl and Cyclohexyl

Under mild electrochemical reduction conditions, the polymerization rates of alkyltrichlorosilane monomers differ significantly, allowing the manifestation of steric effects on reactivity. In the series methyltrichlorosilane, n-butyltrichlorosilane, and cyclohexyltrichlorosilane, distinct differences in reactivity and product distribution are observed [1]. The methyl-substituted monomer yields a broader molecular weight distribution and higher degree of polymerization, whereas the cyclohexyl-substituted monomer yields a more monodisperse product but with lower cross-linking and lower degree of polymerization [1]. Butyltrichlorosilane exhibits intermediate behavior, offering a balance between cross-linking propensity and processability [1].

Polymerization profile
Head-to-head
BTCS: intermediate MWD, cross-linking; Methyl: broader, higher DP; Cyclohexyl: monodisperse, lower cross-linking
Balanced reactivity for branched polysilane architecture.
GPC analysis, undivided cell.
Electrochemical Reduction Polysilane Synthesis Steric Effects

SAM Formation Efficiency: n-Butyl vs. tert-Butyl

In competitive adsorption studies on planar silica substrates, n-alkyltrichlorosilanes adsorb with similar efficiency regardless of chain length, and with considerably greater efficiency than tert-butyltrichlorosilane [1]. This indicates that the linear n-butyl chain promotes more effective monolayer formation compared to the bulky tert-butyl isomer, which suffers from steric hindrance during surface assembly [1]. Mixed SAMs formed from n-butyltrichlorosilane and longer-chain n-alkyltrichlorosilanes exhibit surface free energies higher than single-component SAMs, suggesting that the shorter and longer chains are not macroscopically phase-segregated [1].

SAM efficiency
Head-to-head
n-Butyl adsorbs efficiently vs tert-butyl adsorbs poorly
Predictable co-adsorption for mixed monolayer design.
Competitive adsorption, planar silica.
Self-Assembled Monolayers Adsorption Kinetics Surface Patterning

Hydrophobicity Ranking of Organosilicon-Modified Membranes

In a study modifying porous glass fiber membranes with various short-chain organosilicon derivatives, both water contact angle and increased carbon content followed the order: octyltriethoxysilane (OTES) > butyltrichlorosilane (BTCS) > octyldimethylchlorosilane (ODCS) > butyldimethylchlorosilane (BDCS) [1]. BTCS (trichloro, C4) yields higher hydrophobicity than ODCS (dimethylchloro, C8) despite having a shorter alkyl chain, demonstrating that the trichloro functionality provides more efficient surface coverage than monochloro alternatives [1].

Hydrophobicity rank
Head-to-head
OTES > BTCS > ODCS > BDCS
Trichloro C4 outperforms monochloro C8.
Glass fiber membranes.
Membrane Modification Protein Adsorption Hydrophobicity Ranking

Optimal Application Scenarios for Butyltrichlorosilane


Superhydrophobic Silica Coatings

Based on the evidence that BTCS modification of SiO₂ nanoparticles achieves a water contact angle of 159° and a sliding angle of 2°, meeting superhydrophobic criteria [1], BTCS is an optimal reagent for fabricating transparent superhydrophobic coatings. The modified nanoparticles maintain high optical transmittance (>80%), making them suitable for self-cleaning coatings on glass, solar panels, and optical lenses where both hydrophobicity and transparency are required [1].

Branched Polysilanes for Photoresists and Optics

The electrochemical reduction of BTCS yields (BuHₓSi)ₙ network polymers with optical absorption extending to 500 nm, whereas the octyl analog absorbs to 800 nm [2]. This quantifiable difference enables precise tuning of the polymer's conjugation length and electronic structure. BTCS-derived polymers are thus well-suited as soluble precursors for silicon carbide (SiC) ceramics [3] and as materials in UV-sensitive photoresists where absorption below 500 nm is desirable.

Mixed SAMs for Gradient Surface Engineering

n-Butyltrichlorosilane adsorbs onto silica with efficiency comparable to longer-chain n-alkyltrichlorosilanes (C8–C18) and significantly outperforms tert-butyltrichlorosilane [4]. This predictable co-adsorption behavior allows precise control over mixed SAM composition by varying the solution concentration ratio of BTCS and longer-chain silanes. Such mixed SAMs exhibit surface free energies higher than single-component SAMs, indicating no macroscopic phase segregation [4]. This property is valuable for creating wettability gradients, biosensor interfaces, and patterned adhesion surfaces.

Hydrophobic Membrane Modification for Gas Separation

BTCS ranks second in hydrophobicity among short-chain organosilicon modifiers, outperforming monochlorosilanes with longer alkyl chains [5]. In the synthesis of hydrophobic CO adsorbents (e.g., CuCl/LaA zeolites), silanization with BTCS significantly improves the stability of Cu⁺ species under humid environments [6]. This makes BTCS a cost-effective choice for functionalizing porous materials in gas separation, where maintaining hydrophobicity without pore blockage from long-chain silanes is critical.

Application
Selection Property
Validation Focus
Superhydrophobic Silica Coatings
Superhydrophobic performance with optical transparency
Verify contact and sliding angles meet criteria; assess transmittance
Branched Polysilanes for Photoresists and Optics
Polymer conjugation length and electronic structure
Characterize UV-Vis absorption edge and photoresist sensitivity
Mixed SAMs for Gradient Surface Engineering
Co-adsorption behavior with longer-chain silanes
Analyze mixed SAM composition and surface energy uniformity
Hydrophobic Membrane Modification
Hydrophobic efficiency without pore blockage
Measure hydrophobicity retention and gas separation under humid conditions

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